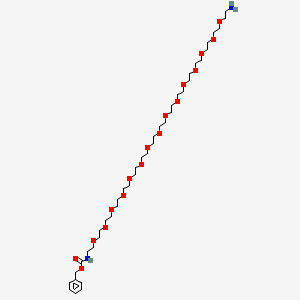![molecular formula C29H33ClN2O2 B1192521 N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B1192521.png)
N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CJ-1882 is a potent and competitive antagonist at the human D3 receptor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
In the realm of chemical synthesis and characterization, N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide is part of a broader category of compounds explored for their structural properties. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with chlorophenyl groups similar to the compound , has been detailed, emphasizing the importance of elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy in characterizing these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial and Antitumor Activities
Compounds structurally related to N-[3-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide have been studied for their antimicrobial and antitumor activities. For instance, research on N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides demonstrated significant antimicrobial and antimycobacterial activities, potentially offering insights into the biomedical applications of structurally similar compounds (Goněc et al., 2015). Another study showed that certain compounds with similar structural elements possess antitumor and anti-monoamine oxidase activities, highlighting their potential in cancer research (Markosyan et al., 2020).
Inhibition of Photosynthetic Electron Transport
Research on the inhibition of photosynthetic electron transport in plants by related compounds can also provide valuable insights. A study of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, which share structural similarities, demonstrated this inhibitory activity, suggesting potential agricultural applications (Kos et al., 2013).
Novel Anticancer Drug Potential
Finally, the potential of similar compounds as novel anticancer drugs has been explored. For example, a study on 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol revealed promising results against various human cancer cell lines, indicating the potential of structurally related compounds in cancer therapy (Nishizaki et al., 2014).
Eigenschaften
Molekularformel |
C29H33ClN2O2 |
|---|---|
Molekulargewicht |
477.05 |
IUPAC-Name |
Naphthalene-2-carboxylic acid [3-(2-{[2(S)-(4-chloro-phenyl)-1(R)-cyclopropyl]-propyl-amino}-ethyl)-3-hydroxy-cis-cyclobutyl]-amide |
InChI |
InChI=1S/C29H33ClN2O2/c1-2-14-32(27-17-26(27)21-9-11-24(30)12-10-21)15-13-29(34)18-25(19-29)31-28(33)23-8-7-20-5-3-4-6-22(20)16-23/h3-12,16,25-27,34H,2,13-15,17-19H2,1H3,(H,31,33)/t25-,26-,27+,29+/m0/s1 |
InChI-Schlüssel |
KIRKSXHWZHQUBF-YJIPECKFSA-N |
SMILES |
O=C(N[C@@H]1C[C@@](O)(CCN([C@H]2[C@H](C3=CC=C(Cl)C=C3)C2)CCC)C1)C4=CC5=C(C=C4)C=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CJ-1882; CJ-1882; CJ-1882 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





